molecular formula AsBiO4 B076600 Arsoric acid;bismuthane CAS No. 13702-38-0

Arsoric acid;bismuthane

Cat. No.: B076600
CAS No.: 13702-38-0
M. Wt: 347.900 g/mol
InChI Key: MSJCTWLOXLXSJQ-UHFFFAOYSA-K
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Description

Properties

CAS No.

13702-38-0

Molecular Formula

AsBiO4

Molecular Weight

347.900 g/mol

IUPAC Name

bismuth;arsorate

InChI

InChI=1S/AsH3O4.Bi/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3

InChI Key

MSJCTWLOXLXSJQ-UHFFFAOYSA-K

SMILES

O[As](=O)(O)O.[Bi]

Canonical SMILES

[O-][As](=O)([O-])[O-].[Bi+3]

Origin of Product

United States

Preparation Methods

Arsoric Acid:

Bismuthane:

    Synthetic Routes and Reaction Conditions: Bismuthane is synthesized by the reaction of bismuth trichloride (BiCl₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition.

    Industrial Production Methods: Due to its instability, bismuthane is not produced on an industrial scale.

Chemical Reactions Analysis

Arsoric Acid:

Bismuthane:

Scientific Research Applications

Arsoric Acid:

Bismuthane:

Mechanism of Action

Arsoric Acid:

    Mechanism: Arsoric acid exerts its effects primarily through its oxidizing properties. It can induce oxidative stress in cells, leading to apoptosis.

    Molecular Targets and Pathways: Targets include cellular proteins and DNA.

Bismuthane:

    Mechanism: Bismuthane’s effects are primarily due to its decomposition products. Bismuth ions can interact with cellular components, leading to various biological effects.

    Molecular Targets and Pathways: Targets include enzymes and proteins.

Comparison with Similar Compounds

Key Differences :

  • Reactivity : Arsoric acid’s As(V) center is less electronegative than phosphorus, making it a weaker oxidizer than phosphoric acid .
  • Toxicity : Unlike phosphoric acid, arsoric acid shares arsenic’s high toxicity, limiting its biomedical applications .

Bismuthane vs. Stibine (SbH₃) and Organobismuth Derivatives

Structural and Reactivity Comparisons

  • Bismuthane (BiH₃) vs. Stibine (SbH₃) :

    • Stability : Both BiH₃ and SbH₃ are thermally unstable, but BiH₃ decomposes more readily due to weaker Bi–H bonds (bond energy: ~245 kJ/mol vs. Sb–H at ~255 kJ/mol) .
    • Applications : Stibine is used in semiconductor doping, while BiH₃’s instability restricts its utility.
  • Organobismuthanes vs. Organoantimony Compounds: Nucleophilicity: Tris(2,6-dimethoxyphenyl)bismuthane exhibits enhanced nucleophilicity compared to antimony analogs, attributed to through-space Bi–O interactions stabilizing intermediates . Catalytic Activity: Bismuthanes show transition metal-like reactivity in hydrobismuthation reactions, unlike antimony compounds .

Comparative Data Table: Organobismuth Derivatives

Compound Characterization Applications Reference
Tris(2-methoxyphenyl)bismuthane NMR, X-ray crystallography MRI contrast agents (QRE effects)
(2-Acetylphenyl)iodo(4-methylphenyl)bismuthane ¹H/¹³C NMR, IR, HRMS Organic synthesis intermediates
Tris[2-(N,N-dimethylaminomethyl)phenyl]-bismuthane NMR, cytotoxicity assays Anticancer agents

Arsoric Acid

  • Catalysis : Used in oxidation catalysts, particularly in tellurium-based systems .
  • Metal Extraction : Diarsonic acids (derivatives) are effective in rare earth metal separation .

Bismuthane and Derivatives

  • Anticancer Activity: Tris[2-(N,N-dimethylaminomethyl)phenyl]-bismuthane shows cytotoxicity superior to cisplatin in vitro .
  • MRI Contrast Agents: Tris(2-methoxyphenyl)bismuthane demonstrates quadrupole relaxation enhancement (QRE), a novel contrast mechanism .

Q & A

Q. How can bismuthane’s quadrupole relaxation properties be leveraged in MRI contrast agent development?

  • Methodological Answer: Bismuthane’s ²⁰⁹Bi nucleus (I = 9/2) exhibits strong quadrupole moments, enabling tunable relaxation times. Functionalize bismuthane with hydrophilic groups (e.g., PEGylated derivatives) to enhance biocompatibility. Validate relaxivity (r₁/r₂) at clinical field strengths (1.5–3 T) and compare with gadolinium-based agents .

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